ELN 318463 racemate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

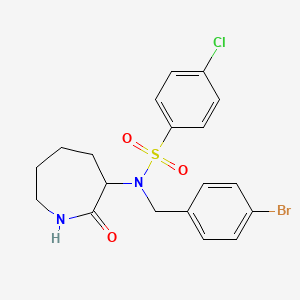

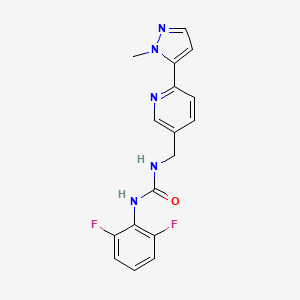

ELN 318463 racemate is the racemate of ELN318463 . It is an amyloid precursor protein (APP) selective γ-secretase inhibitor . ELN318463 shows differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase with EC50s of 12nM and 656 nM for PS1and PS2, respectively . ELN318463 is 51-fold more selective for PS1 .

Molecular Structure Analysis

The molecular weight of ELN 318463 racemate is 472.00 . Its formula is C19H20BrClN2O3S . The SMILES representation is O=S(C1=CC=C(Cl)C=C1)(N(CC2=CC=C(Br)C=C2)C3C(NCCCC3)=O)=O .Chemical Reactions Analysis

ELN318463 behaves as a classic γ-secretase inhibitor . It demonstrates 75- to 120-fold selectivity for inhibiting Aβ production compared with Notch signaling in cells, and displaces an active site directed inhibitor at very high concentrations only in the presence of substrate .Physical And Chemical Properties Analysis

The molecular weight of ELN 318463 racemate is 472.00 . Its formula is C19H20BrClN2O3S . The SMILES representation is O=S(C1=CC=C(Cl)C=C1)(N(CC2=CC=C(Br)C=C2)C3C(NCCCC3)=O)=O .Wissenschaftliche Forschungsanwendungen

Electronic Lab Notebooks in Chemical Research

The development of electronic lab notebooks (ELN) like Chemotion ELN, specifically for researchers in chemical sciences, has been significant. This Open Source software aids in the acquisition and processing of chemical data, including work with molecular structures and calculations based on molecular properties. It's beneficial for planning, describing, storage, and managing the routine work of organic chemists, including possibly those researching ELN 318463 racemate (Tremouilhac et al., 2017).

Machine-Learning in Racemate Synthesis

Machine-learning-assisted composition space approaches have been applied to synthesize racemates. This method has been used in synthesizing compounds like Δ,Λ-[Cu(bpy)2(H2O)]2[MF6]2·3H2O, which could be relevant for understanding the synthesis of ELN 318463 racemate. Machine learning models help gain insight into statistical trends in composition space, influencing the efficiency of synthesizing such compounds (Nisbet et al., 2020).

Chiral Recognition in Metal-Organic Frameworks

Chiral recognition using 3D chiral nanoporous metal-organic frameworks (MOFs) has successfully separated various racemates. This demonstrates the MOF's excellent recognition ability for racemates, which could include ELN 318463 racemate, indicating that enantioseparation on such columns is practicable (Zhang et al., 2013).

Combining Metal Catalysis and Biocatalysis for Deracemization

The transformation of racemates into single stereoisomers via deracemization is crucial, and the combined use of enzyme and metal catalysis has led to efficient deracemization processes. Such processes might be relevant for converting ELN 318463 racemate into its more active or desirable stereoisomer (Pàmies & Bäckvall, 2003).

Resolution of Drug Racemates for Chiroptical Properties Study

The resolution of racemates, including those similar to ELN 318463 racemate, allows for the study of their chiroptical properties. This is important for validating the requirement for demonstrating that a drug entity is a racemate, and it indicates that techniques like CD spectroscopy or chiral chromatography should be preferred for determining optical purity of chiral compounds (Thunberg et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCJYACFOQWRDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ELN 318463 racemate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)

![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)

![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)

![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2597411.png)

![4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2597414.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2597415.png)

![3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea](/img/structure/B2597423.png)